molecular formula C9H17NO3 B1661433 (2S)-2-(hexanoylamino)propanoic acid CAS No. 90988-98-0

(2S)-2-(hexanoylamino)propanoic acid

Cat. No.: B1661433
CAS No.: 90988-98-0
M. Wt: 187.24 g/mol
InChI Key: RXDGYXFSRKKYRC-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(Hexanoylamino)propanoic acid is a high-purity, synthetically derived N-acylated amino acid designed for advanced research applications. This compound features a hexanoyl (C6) fatty acid chain linked to the amino terminus of L-alanine, creating a molecular structure of interest in several scientific fields. Its defined stereochemistry at the 2-position ensures consistency in experimental results. Researchers value this compound for its utility as a building block in organic synthesis and peptidomimetic studies . The hexanoyl moiety is a key feature, as hexanoic acid is a saturated fatty acid that serves as a precursor in various microbial biosynthesis pathways . In microbial systems, similar short-chain fatty acids are channeled into the reverse beta-oxidation pathway for the production of longer-chain biofuels and biochemicals . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable laboratory and regulatory guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90988-98-0

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

(2S)-2-(hexanoylamino)propanoic acid

InChI

InChI=1S/C9H17NO3/c1-3-4-5-6-8(11)10-7(2)9(12)13/h7H,3-6H2,1-2H3,(H,10,11)(H,12,13)/t7-/m0/s1

InChI Key

RXDGYXFSRKKYRC-ZETCQYMHSA-N

SMILES

CCCCCC(=O)NC(C)C(=O)O

Isomeric SMILES

CCCCCC(=O)N[C@@H](C)C(=O)O

Canonical SMILES

CCCCCC(=O)NC(C)C(=O)O

sequence

A

Origin of Product

United States

Synthetic and Bioproduction Methodologies for 2s 2 Hexanoylamino Propanoic Acid

Chemoenzymatic and Chemical Synthetic Approaches to N-Hexanoyl-L-Alanine

The creation of N-hexanoyl-L-alanine through chemical and chemoenzymatic means hinges on the efficient formation of an amide bond between hexanoic acid and the amino group of L-alanine, while crucially maintaining the stereochemical integrity of the chiral center.

Amide Bond Formation Strategies for Hexanoyl-Alanine Synthesis

The synthesis of N-hexanoyl-L-alanine is fundamentally an amide bond formation reaction. A common and well-established chemical method for this transformation is the Schotten-Baumann reaction. This typically involves the use of an activated form of hexanoic acid, most commonly hexanoyl chloride, which readily reacts with the amino group of L-alanine under basic conditions. The base, often aqueous sodium hydroxide, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. byjus.comwikipedia.org The reaction is typically carried out in a two-phase solvent system, with the reactants and product remaining in an organic solvent like dichloromethane (B109758) or diethyl ether, while the base resides in the aqueous phase. wikipedia.org

Another approach involves the use of coupling agents, which facilitate the amide bond formation from the carboxylic acid and amine without the need for an acyl chloride. However, for a simple acylation like this, the acyl chloride route is often more direct.

From a chemoenzymatic perspective, lipases have been explored for the synthesis of N-acyl amino acids. These enzymes can catalyze the acylation reaction, often in non-aqueous or low-water media to favor synthesis over hydrolysis. semanticscholar.org The use of an immobilized lipase, for instance, can simplify product purification and enzyme reuse, offering a greener alternative to purely chemical methods.

Stereoselective Synthesis of the (2S)-Enantiomer

A critical aspect of synthesizing (2S)-2-(hexanoylamino)propanoic acid is to prevent the racemization of the chiral center of the L-alanine starting material. In chemical synthesis, particularly under harsh basic or acidic conditions, there is a risk of losing the desired stereochemistry. To circumvent this, a common strategy is to protect the amino group of L-alanine before proceeding with the acylation of the carboxyl group, although for N-acylation, the primary concern is the potential for racemization of the alpha-carbon.

In the context of the Schotten-Baumann reaction, the conditions are generally mild enough to preserve the stereochemistry of the amino acid. The reaction proceeds via nucleophilic attack of the amino group on the acyl chloride, and this does not directly involve the chiral center in a way that would typically lead to racemization.

Enzymatic methods, by their very nature, offer high stereoselectivity. Enzymes like aminoacylases are inherently chiral and will specifically recognize and acylate the L-enantiomer of alanine (B10760859), thus ensuring the formation of the desired (2S)-product. beilstein-journals.org

Enzymatic Bioproduction of this compound

The biological production of N-acyl amino acids, including N-hexanoyl-L-alanine, represents an attractive and sustainable alternative to chemical synthesis. This approach leverages the catalytic prowess of enzymes, particularly those belonging to the acyl-CoA ligase superfamily.

Investigation of Acyl-CoA Ligase (ANL Superfamily) Involvement in N-Hexanoyl-L-Alanine Formation

Acyl-CoA ligases, also known as fatty acid:CoA ligases, are a class of enzymes that catalyze the activation of fatty acids by converting them into their corresponding coenzyme A (CoA) thioesters. This activation is an essential step for their involvement in various metabolic pathways. The reaction proceeds in a two-step mechanism involving an acyl-adenylate intermediate. nih.govwikipedia.org

While these enzymes are primarily associated with fatty acid metabolism, some have been shown to exhibit broader substrate specificity, including the ability to activate carboxylic acids that can then be ligated to amino acids. nih.gov The involvement of a middle-chain fatty acyl-CoA ligase has been identified in the biosynthesis of polyketide extender units, demonstrating the capability of these enzymes to handle substrates like hexanoic acid. nih.gov This suggests a plausible enzymatic pathway for N-hexanoyl-L-alanine formation where a medium-chain acyl-CoA ligase first activates hexanoic acid to form hexanoyl-CoA. Subsequently, an N-acyltransferase could catalyze the transfer of the hexanoyl group from CoA to the amino group of L-alanine. Some studies have also pointed towards the direct involvement of enzymes with N-acyl amino acid synthase activity, which can catalyze the direct condensation of a fatty acid with an amino acid, often via an activated intermediate. nih.gov

Characterization of Enzyme Reaction Kinetics and Substrate Specificity for N-Hexanoyl-L-Alanine Production

The efficiency of enzymatic production of N-hexanoyl-L-alanine is determined by the kinetic parameters of the involved enzymes. Key parameters include the Michaelis constant (Km), which reflects the enzyme's affinity for its substrates (hexanoic acid and L-alanine or their activated forms), and the maximum reaction velocity (Vmax), which indicates the maximum rate of product formation.

The substrate specificity of acyl-CoA ligases is also a critical factor. Research on a medium-chain acyl-CoA synthetase has shown that it accepts not only straight-chain fatty acids but also some aromatic acids, indicating a degree of promiscuity that could potentially be exploited for the synthesis of various N-acyl amino acids. nih.gov The characterization of such enzymes would involve determining their activity with a range of fatty acids and amino acids to map their substrate scope and identify the most efficient candidates for N-hexanoyl-L-alanine production.

Below is a hypothetical data table illustrating the kind of kinetic data that would be determined in such a characterization study.

SubstrateEnzymeKm (mM)Vmax (µmol/min/mg)
Hexanoic AcidAcyl-CoA Ligase0.510.2
L-AlanineN-Acyltransferase2.05.8
Hexanoyl-CoAN-Acyltransferase0.215.5

This table is for illustrative purposes and does not represent actual experimental data.

Enzymology and Metabolic Fate of 2s 2 Hexanoylamino Propanoic Acid

Enzymes Catalyzing the Formation of (2S)-2-(hexanoylamino)propanoic acid

The formation of the amide bond in N-acyl amino acids, including this compound, is an energetically unfavorable process that requires enzymatic catalysis. The primary enzyme family implicated in this synthesis is the acyl-adenylating enzymes.

Mechanistic Studies of Amide Bond Synthesis by Acyl-Adenylating Enzymes

Acyl-adenylating enzymes, a large superfamily, catalyze the activation of a carboxylic acid by coupling it with adenosine (B11128) triphosphate (ATP). This reaction proceeds through a two-step mechanism. First, the enzyme facilitates the reaction of the carboxylic acid (in this case, hexanoic acid) with ATP to form a highly reactive acyl-adenylate intermediate and pyrophosphate. This activation step is crucial as it provides the necessary energy for the subsequent amide bond formation. In the second step, the activated acyl group is transferred to the amino group of an amino acid (L-alanine), resulting in the formation of the N-acyl amino acid and adenosine monophosphate (AMP). nih.gov

The general mechanism can be summarized as follows:

Acyl-Adenylate Formation: Hexanoic Acid + ATP ⇌ Hexanoyl-AMP + PPi

Amide Bond Formation: Hexanoyl-AMP + L-Alanine → this compound + AMP

This mechanism is characteristic of various synthetases and ligases involved in the biosynthesis of a wide array of natural products. researchgate.net

Identification of Native Enzymes Responsible for N-Hexanoyl-L-Alanine Bioproduction

While the in vivo production of a diverse range of N-acyl amino acids has been identified in various organisms, the specific native enzymes responsible for the synthesis of this compound have not been definitively characterized. nih.govnih.gov The biosynthesis of N-acyl amino acids is thought to occur through several pathways, including the direct condensation of a fatty acid with an amino acid, a reaction likely catalyzed by acyl-CoA synthetases or similar ligases. nih.gov It is plausible that enzymes with broad substrate specificity for both the fatty acid and amino acid components could be responsible for the natural occurrence of N-hexanoyl-L-alanine.

Catabolism and Further Biotransformation of this compound

The breakdown of this compound involves the hydrolysis of the amide bond, a reaction catalyzed by amidases or acylases. This process releases the constituent molecules, hexanoic acid and L-alanine, which can then enter their respective metabolic pathways.

Characterization of Amidase or Acylase Activities Towards the Hexanoyl-Alanine Moiety

Another relevant class of enzymes is the N-acetylmuramoyl-L-alanine amidases (EC 3.5.1.28). These enzymes are involved in the breakdown of bacterial cell wall peptidoglycan by cleaving the amide bond between N-acetylmuramic acid and L-alanine. harvard.eduontosight.aiebi.ac.uknih.govresearchgate.net Although their primary substrate is a more complex glycopeptide, their specificity for the L-alanine amide linkage suggests a potential, albeit likely lower, activity towards simpler N-acyl-L-alanines.

The table below presents hypothetical kinetic data for the hydrolysis of N-acyl-L-alanines by a generic acylase, based on trends observed for similar substrates.

SubstrateEnzyme SourceKm (mM)Vmax (U/mg)
N-Butyryl-L-alaninePorcine Kidney Acylase I5.2120
N-Hexanoyl-L-alaninePorcine Kidney Acylase I3.895
N-Octanoyl-L-alaninePorcine Kidney Acylase I2.570

This table is illustrative and based on general trends in acylase activity where longer acyl chains can influence substrate binding and turnover.

Exploration of Downstream Metabolic Pathways and Products

Following the hydrolysis of this compound, the resulting products, hexanoic acid and L-alanine, are channeled into central metabolism.

Hexanoic Acid Metabolism: Hexanoic acid, a medium-chain fatty acid, can be activated to its coenzyme A (CoA) thioester, hexanoyl-CoA. Subsequently, it can undergo β-oxidation to yield acetyl-CoA, which can then enter the citric acid cycle for energy production or be utilized in various biosynthetic pathways.

L-Alanine Metabolism: L-alanine is a non-essential amino acid that plays a important role in metabolism. It can be converted to pyruvate (B1213749) through transamination, a reaction catalyzed by alanine (B10760859) transaminase. Pyruvate can then be oxidized to acetyl-CoA and enter the citric acid cycle, or it can be used as a precursor for gluconeogenesis to synthesize glucose.

The anaerobic degradation of n-hexane, which leads to the formation of various fatty acids and their derivatives, has been studied in denitrifying bacteria. While not directly involving N-hexanoyl-L-alanine, these studies provide a model for the microbial breakdown of hexane-derived compounds. researchgate.net

Stereochemical Considerations in the Metabolism and Enzymatic Processing of this compound

The stereochemistry of the alanine moiety is a critical determinant in the enzymatic processing of 2-(hexanoylamino)propanoic acid. The "(2S)" designation indicates that the alanine is in the L-configuration, which is the predominant form of amino acids found in proteins and recognized by most enzymes.

Enzymes involved in both the synthesis and degradation of N-acyl amino acids typically exhibit a high degree of stereospecificity. Acylase I, for example, is highly selective for the L-enantiomer of N-acyl amino acids, making it a valuable tool for the kinetic resolution of racemic mixtures. harvard.edunih.gov This enzyme will hydrolyze this compound while leaving the (2R)-enantiomer largely unreacted.

The stereoselectivity of the synthesizing enzymes, such as acyl-adenylating enzymes, is also expected to be high, favoring the acylation of L-alanine over D-alanine when presented with a racemic mixture of the amino acid. This ensures the production of the biologically relevant L-form of the N-acyl amino acid.

The table below illustrates the expected differential processing of the stereoisomers of 2-(hexanoylamino)propanoic acid by a stereoselective acylase.

SubstrateEnzymeRelative Rate of Hydrolysis
This compoundAcylase I100%
(2R)-2-(hexanoylamino)propanoic acidAcylase I<1%

Molecular Interactions and Cellular Mechanisms of 2s 2 Hexanoylamino Propanoic Acid

Investigation of Direct Molecular Targets and Binding Partners

Direct molecular targets and specific binding partners for (2S)-2-(hexanoylamino)propanoic acid have not yet been extensively characterized in the scientific literature. However, the broader class of N-acyl amino acids is known to interact with a variety of receptors and enzymes, suggesting potential avenues for the action of this compound.

N-acyl amides, the larger family to which NAAAs belong, are involved in cell-to-cell communication and can interact with transient receptor potential (TRP) channels wikipedia.org. For instance, N-arachidonoyl ethanolamide (anandamide) and N-arachidonoyl dopamine are known to interact with these channels wikipedia.org. Furthermore, certain N-acyl amino acids have been shown to bind to G-protein coupled receptors (GPCRs) such as GPR18, GPR55, and GPR92 bohrium.comfrontiersin.org. While these interactions are specific to the particular N-acyl amide and amino acid conjugate, they highlight the potential for this compound to act on similar signaling pathways.

The structural similarity of NAAAs to endocannabinoids has prompted investigations into their interactions with components of the endocannabinoid system nih.govresearchgate.net. For example, some N-acyl amino acids have been synthesized to study their binding to cannabinoid receptors CB1 and CB2 mdpi.com. However, it is important to note that the specific affinity and activity of this compound for these or other receptors remain to be determined.

Table 1: Potential Molecular Targets for N-Acyl Amino Acids

Target ClassSpecific ExamplesPotential Role in Signaling
G-Protein Coupled Receptors (GPCRs)GPR18, GPR55, GPR92Cellular signaling, inflammation, pain perception
Transient Receptor Potential (TRP) ChannelsNot specifiedCell-to-cell communication, inflammation
Cannabinoid ReceptorsCB1, CB2Neuromodulation, immune response
EnzymesFatty Acid Amide Hydrolase (FAAH)Regulation of NAAA levels

This table represents potential targets based on studies of the broader N-acyl amino acid family, as direct targets for this compound have not been fully elucidated.

Modulation of Cellular Processes and Biological Functions by this compound

The biological functions of this compound are not well-defined. However, studies on other N-acyl alanines and related NAAAs suggest a range of potential cellular activities. For example, several N-acyl alanines have demonstrated antiproliferative effects in vitro nih.gov. Additionally, N-acyl amides, as a class, are implicated in a wide array of physiological processes including cardiovascular function, metabolic homeostasis, memory, cognition, pain, and motor control wikipedia.org.

The propionic acid moiety of this compound is a short-chain fatty acid known to have various biological effects. Propionic acid can influence host-pathogen interactions and has been shown to inhibit flagellar-based motility in bacteria biorxiv.org. It is also recognized for its role in activating the Rcs stress response system in some bacteria biorxiv.org. However, it is crucial to understand that the biological activity of this compound will be distinct from that of free propionic acid due to the amide linkage to L-alanine.

Potential Role as a Metabolic Intermediate or Precursor to Bioactive Molecules

The metabolic pathways involving this compound are not fully understood nih.gov. In general, the biosynthesis of NAAAs can occur through the direct condensation of an acyl-CoA with an amino acid, a reaction that can be catalyzed by enzymes like cytochrome c or glycine N-acyltransferase-like enzymes nih.govresearchgate.netmdpi.com. Therefore, it is plausible that this compound is synthesized in vivo from hexanoyl-CoA and L-alanine.

The degradation of NAAAs is thought to be carried out by enzymes such as fatty acid amide hydrolase (FAAH), which hydrolyzes the amide bond to release the fatty acid and the amino acid nih.gov. This suggests that this compound could be a transient signaling molecule whose levels are regulated by enzymatic synthesis and degradation.

There is currently no direct evidence to suggest that this compound is enzymatically interconverted to acyl homoserine lactones (AHLs). AHLs are a distinct class of signaling molecules, primarily used by Gram-negative bacteria for quorum sensing, and are characterized by a homoserine lactone ring attached to an acyl chain nih.govfrontiersin.orgmdpi.com. While both NAAAs and AHLs are N-acylated compounds, their core structures and biosynthetic pathways are different. The enzymatic machinery for AHL synthesis, typically involving LuxI-type synthases, is specific for the homoserine lactone moiety and is not known to act on amino acids like alanine (B10760859) frontiersin.org.

Effects on Gene Expression and Signal Transduction Pathways (if directly investigated for this compound)

Direct investigations into the effects of this compound on gene expression and signal transduction pathways are currently lacking in the scientific literature. Research on the free amino acid L-alanine has shown that prolonged exposure can lead to substantial changes in gene expression in pancreatic beta-cells, affecting genes involved in cellular signaling, metabolism, and the stress response nih.gov. However, these findings cannot be directly extrapolated to N-hexanoyl-L-alanine.

The broader class of N-acyl amides is known to modulate various signaling pathways, often through their interaction with specific receptors wikipedia.org. Should this compound be found to interact with GPCRs or other receptors, it would be expected to trigger downstream signaling cascades that could ultimately lead to changes in gene expression. Future research is needed to explore these potential effects.

Advanced Analytical Characterization and Quantification of 2s 2 Hexanoylamino Propanoic Acid

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for High-Sensitivity Detection and Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of N-acyl amino acids, including (2S)-2-(hexanoylamino)propanoic acid, offering exceptional sensitivity and selectivity. This powerful combination allows for the separation of the analyte from complex matrices, such as biological fluids, followed by its precise detection and quantification based on its mass-to-charge ratio (m/z).

Methodologies for the analysis of analogous compounds, such as short and medium-chain fatty acids and other N-acyl amino acids, often employ reversed-phase liquid chromatography. unimi.it A typical setup would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to improve protonation and enhance signal intensity in the mass spectrometer. unimi.it

For high-sensitivity detection, tandem mass spectrometry (MS/MS) is the preferred technique. In this mode, the precursor ion corresponding to this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances the signal-to-noise ratio, enabling the quantification of the analyte at very low concentrations.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

ParameterValue
Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientOptimized for separation from matrix components
Flow Rate0.2-0.4 mL/min
Injection Volume1-10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive or Negative
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (M+H)⁺To be determined experimentally
Product IonsTo be determined experimentally
Collision EnergyTo be optimized for specific transitions

Note: The specific mass transitions and collision energies for this compound would need to be determined through experimental infusion and fragmentation studies.

High-Resolution Mass Spectrometry and Tandem MS for Structural Confirmation and Metabolite Profiling

High-resolution mass spectrometry (HRMS) offers a significant advantage in the analysis of this compound by providing highly accurate mass measurements, typically with a mass error of less than 5 ppm. nih.gov This level of precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, which is crucial for structural confirmation, especially in the absence of a pure analytical standard. nih.gov

Tandem MS (MS/MS) experiments performed on high-resolution instruments, such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers, provide detailed structural information. The fragmentation pattern of N-acyl amino acids is predictable. For this compound, characteristic fragmentation would involve the cleavage of the amide bond, leading to the formation of ions corresponding to the hexanoyl group and the alanine (B10760859) moiety. Another common fragmentation pathway is the loss of water and carbon monoxide from the carboxylic acid group.

Expected Fragmentation Pattern of this compound:

Cleavage of the amide bond: This would result in a fragment ion for the protonated hexanoyl moiety and a fragment for the protonated alanine.

Loss of the hexanoyl group: This would generate a fragment corresponding to the protonated alanine.

Neutral losses from the carboxylic acid: This would include the loss of H₂O and CO.

Metabolite profiling studies can leverage the power of HRMS to identify potential biotransformation products of this compound in biological systems. By comparing the metabolic footprint of control versus treated samples, it is possible to detect metabolites arising from processes such as hydroxylation, oxidation, or conjugation of the parent compound. The accurate mass measurements from HRMS are instrumental in proposing the elemental composition of these unknown metabolites, which can then be further confirmed by MS/MS fragmentation analysis. nih.govdrug-dev.com

Chiral Separation Methods for Enantiomeric Purity Assessment

The biological activity of chiral molecules is often enantiomer-specific. Therefore, the assessment of the enantiomeric purity of this compound is critical. Chiral liquid chromatography is the most widely used technique for this purpose. nih.govsigmaaldrich.comchromatographytoday.com This can be achieved through two main approaches:

Direct Chiral Separation: This involves the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers. chromatographytoday.com For N-acyl amino acids, CSPs based on macrocyclic glycopeptides (e.g., teicoplanin or vancomycin-based columns) have shown excellent performance in separating the enantiomers of underivatized amino acids and their derivatives. nih.govsigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to different retention times.

Indirect Chiral Separation: This method involves the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral stationary phase, such as a C18 column. cat-online.com While effective, this method requires an additional reaction step and care must be taken to ensure that the derivatization reaction does not cause racemization.

The choice of method depends on the specific requirements of the analysis. Direct chiral separation is often preferred due to its simplicity and reduced risk of racemization. sigmaaldrich.com The coupling of chiral LC with mass spectrometry provides a highly selective and sensitive method for the determination of enantiomeric excess in complex samples. osti.gov

Table 2: Comparison of Chiral Separation Methods

MethodPrincipleAdvantagesDisadvantages
Direct Chiral Separation Use of a Chiral Stationary Phase (CSP) to form transient diastereomeric complexes with the enantiomers. chromatographytoday.com- No derivatization required. sigmaaldrich.com- Reduced risk of racemization during sample preparation.- CSPs can be more expensive.- Method development can be more complex.
Indirect Chiral Separation Derivatization with a chiral agent to form diastereomers, followed by separation on an achiral column. cat-online.com- Can be used with standard achiral columns.- May offer higher separation efficiency in some cases.- Requires an additional derivatization step.- Potential for racemization during derivatization. cat-online.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. hyphadiscovery.com Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC), a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity of the atoms within the molecule.

The predicted ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons of the hexanoyl chain and the alanine moiety. The chemical shifts and coupling patterns of these protons provide detailed information about their chemical environment. docbrown.inforesearchgate.net Similarly, the ¹³C NMR spectrum would show distinct resonances for each carbon atom in the molecule. nih.govdocbrown.info

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

¹H NMR: Signals corresponding to the methyl and methylene (B1212753) groups of the hexanoyl chain, the α-proton and methyl group of the alanine moiety, and the amide proton. The α-proton of the alanine would be a multiplet due to coupling with the adjacent methyl and amide protons.

¹³C NMR: Resonances for the carbonyl carbons of the amide and carboxylic acid groups, the α-carbon and methyl carbon of the alanine, and the carbons of the hexanoyl chain.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound (based on data for L-alanine and hexanoic acid)

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Alanine Moiety
α-CH~4.3~50
β-CH₃~1.4~17
COOH-~175
Hexanoyl Moiety
C=O-~173
α-CH₂~2.2~36
β-CH₂~1.6~25
γ-CH₂~1.3~31
δ-CH₂~1.3~22
ε-CH₃~0.9~14

Note: These are predicted values and the actual chemical shifts may vary depending on the solvent and other experimental conditions. docbrown.infodocbrown.infohmdb.cahmdb.caresearchgate.net

NMR spectroscopy can also be employed to study the interactions of this compound with other molecules, such as proteins or receptors. Techniques like saturation transfer difference (STD) NMR and nuclear Overhauser effect (NOE) spectroscopy can provide insights into the binding epitope and the conformation of the molecule in its bound state.

Development and Validation of Robust Bioanalytical Assays for Biological Samples

The development and validation of a robust bioanalytical assay are essential for the accurate quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates. iqvia.com Such assays are crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. LC-MS/MS is the most commonly employed technique for bioanalytical assays due to its high sensitivity, selectivity, and throughput. mdpi.com

The development of a bioanalytical method involves several key steps:

Sample Preparation: The goal is to extract the analyte from the biological matrix and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. The choice of method depends on the physicochemical properties of the analyte and the nature of the matrix.

Chromatographic Separation: An efficient chromatographic method is developed to separate the analyte from endogenous matrix components and any potential metabolites.

Mass Spectrometric Detection: The MS/MS conditions are optimized to achieve the desired sensitivity and selectivity. This includes the selection of appropriate precursor and product ions and the optimization of collision energy.

Use of an Internal Standard: A suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte, is used to correct for variability in sample preparation and instrument response.

Once the method is developed, it must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA). researchgate.netnih.gov The validation process assesses the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

Calibration Curve: The relationship between the instrument response and the concentration of the analyte.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Recovery: The efficiency of the extraction process.

Matrix Effect: The effect of the biological matrix on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Table 4: Key Parameters for Bioanalytical Method Validation

ParameterDescriptionAcceptance Criteria (Typical)
Accuracy Closeness of determined value to the nominal concentration.Within ±15% of the nominal value (±20% at the LLOQ).
Precision The degree of agreement among individual test results.Coefficient of variation (CV) ≤15% (≤20% at the LLOQ).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; accuracy and precision within specified limits.
Recovery The efficiency of the extraction procedure.Consistent, precise, and reproducible.
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte.The CV of the IS-normalized matrix factor should be ≤15%.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration.

Source: Adapted from regulatory guidelines for bioanalytical method validation. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of 2s 2 Hexanoylamino Propanoic Acid Derivatives and Analogs

Design and Synthesis of N-Acylalanine Derivatives and Analogs

The design of derivatives and analogs of (2S)-2-(hexanoylamino)propanoic acid, a type of N-acyl-L-alanine, is often guided by the goal of optimizing its interaction with specific biological targets. This can involve modifying the acyl chain, the amino acid moiety, or both, to improve properties such as binding affinity, cell permeability, and metabolic stability. For instance, in the development of novel antimicrobial agents, the N-acyl-L-alanine scaffold is a common starting point due to its presence in various natural products with biological activity. amazonaws.com

The synthesis of these derivatives typically involves standard peptide coupling reactions. A common method is the acylation of the amino group of L-alanine or its esters with a desired carboxylic acid, such as hexanoic acid, or its activated form (e.g., an acyl chloride or anhydride). amazonaws.com For example, new alanine-based phenyl sulphonamide derivatives with antimicrobial and antioxidant activities have been synthesized by reacting alanine (B10760859) with benzenesulphonyl chloride. amazonaws.com

In the context of developing angiotensin-converting enzyme (ACE) inhibitors, a continuous flow synthesis approach has been described for N-substituted L-alanine derivatives. nih.govresearchgate.netnih.govmit.edu This method often utilizes N-carboxyanhydride (NCA) activation to facilitate the amide bond formation. researchgate.netnih.govmit.edu Such synthetic strategies allow for the efficient production of a library of analogs for SAR studies.

The design of these molecules can also be influenced by the desire to mimic natural signaling molecules. For example, N-acylated alanine methyl esters have been identified as structural analogs of N-acylhomoserine lactones, which are involved in bacterial quorum sensing. nih.gov The synthesis of these analogs allows for the investigation of their potential to interfere with bacterial communication.

Exploration of Acyl Chain Modifications and Their Impact on Molecular Interactions and Biological Activity

For instance, in a study of antiproliferative N-acyl-beta-alanine amides, it was demonstrated that the homofarnesoyl residue could be replaced by various other aliphatic and aromatic acyl moieties without a complete loss of activity, suggesting some flexibility in the acyl binding pocket of the target. nih.gov This highlights the potential for optimizing activity by exploring a diverse range of acyl groups.

The length of the acyl chain is a particularly important parameter. In the context of lipopeptide antibiotics, the replacement of a branched lipid tail with linear fatty acids of varying lengths led to the identification of analogs with optimal chain lengths for potent activity against colistin-resistant E. coli. rsc.org This suggests that the acyl chain's length is crucial for effective interaction with and disruption of the bacterial cell membrane.

Furthermore, the investigation of N-acylated alanine methyl esters (NAMEs) from the bacterium Roseovarius tolerans revealed a variety of naturally occurring acyl chains, including C14:0, C15:0, C16:0, (Z)-C16:1, and C17:1. nih.govnih.gov The presence of these diverse acyl chains in natural products suggests that they are tailored for specific biological roles, possibly including antimicrobial activity or chemical signaling. nih.gov The synthesis and biological evaluation of analogs with these and other acyl chains are essential for understanding their specific functions and for the development of new therapeutic agents.

Below is a representative data table illustrating how acyl chain modifications in a hypothetical series of (2S)-2-(acylamino)propanoic acids could influence their antimicrobial activity, based on the principles derived from the literature.

Compound IDAcyl ChainAcyl Chain LengthUnsaturationMIC (µg/mL) against S. aureus
1Acetyl20>128
2Butyryl4064
3Hexanoyl 6 0 32
4Octanoyl8016
5Decanoyl1008
6Dodecanoyl12016
7Oleoyl181 (cis-9)4

This table is a hypothetical representation to illustrate the structure-activity relationship concepts and does not represent actual experimental data for a single, unified study.

Influence of the Amino Acid Moiety and Stereochemistry on Functional Properties

The amino acid component and its stereochemistry are fundamental determinants of the biological activity of N-acyl-amino acid derivatives. The (2S) configuration of this compound indicates that it is derived from L-alanine, the naturally occurring enantiomer of this amino acid. researchgate.net

The stereochemistry at the alpha-carbon of the amino acid is often crucial for biological recognition. In many biological systems, enzymes and receptors are chiral and will preferentially interact with one enantiomer over the other. For example, in the development of novel antibacterial agents based on alaninyl-substituted triazolyl oxazolidinones, both D- and L-alaninyl derivatives were synthesized and evaluated. mdpi.comresearchgate.net In this particular study, no significant differences were observed in the antibacterial activity between the D- and L-alaninyl derivatives. mdpi.comresearchgate.net However, this is not always the case, and for many other classes of compounds, the stereochemistry is a critical factor for activity. The L-forms of amino acids are typically required for protein synthesis and are recognized by a vast array of enzymes and transporters. researchgate.net

Replacing the alanine moiety with other amino acids is a common strategy in SAR studies to probe the requirements of the amino acid binding pocket of a biological target. For example, in a study of aryl-substituted alanine analogs as antigelling agents for hemoglobin, both phenylalanine and tryptophan analogs were investigated. nih.gov The results suggested that these two groups of compounds may bind to hemoglobin through different mechanisms or at different sites, highlighting the significant impact of the amino acid side chain on the mode of action. nih.gov

Similarly, in the design of peptidomimetics as HIV-1 capsid binders, the phenylalanine core was found to be crucial for hydrophobic interactions within the binding pocket. mdpi.com The modification of the amino acid moiety in N-acyl-amino acids can therefore be used to fine-tune the binding affinity and selectivity of these molecules for their intended targets.

Development of Molecular Probes and Reporter Molecules Based on the this compound Scaffold

The this compound scaffold can be adapted for the development of molecular probes and reporter molecules to study biological processes. The L-alanine moiety can serve as a recognition element for specific enzymes, allowing for the targeted delivery of a reporter group.

A notable application is in the design of fluorescent probes for aminopeptidase (B13392206) N (APN), a cell-surface enzyme that is overexpressed in many types of cancer. researchgate.net These probes often consist of a fluorophore conjugated to an L-alanine residue. researchgate.net In its intact form, the fluorescence of the reporter group is quenched. Upon enzymatic cleavage of the alanine by APN, the fluorophore is released, leading to a "turn-on" fluorescent signal that can be used for imaging and detection. researchgate.net The N-hexanoyl group in this compound could be replaced with a suitable fluorophore to create such a probe.

Furthermore, the principles of probe design can be extended to include other types of reporter molecules. For instance, the attachment of a biotin (B1667282) moiety can be used for affinity-based purification of target proteins. The incorporation of photoreactive groups, such as diazirines, can be used to create photoaffinity labels. biorxiv.org These probes, upon irradiation with UV light, can form covalent bonds with their target proteins, allowing for the identification of binding partners and the mapping of binding sites. biorxiv.org

The synthesis of such probes would involve the coupling of the reporter molecule (e.g., a fluorophore, biotin, or a photoreactive group) to the L-alanine scaffold, potentially via the N-terminus in place of the hexanoyl group, or through modification of the carboxylic acid terminus. The design of these probes is a powerful strategy for elucidating the biological roles of the targets of N-acyl-L-alanine derivatives.

Computational Chemistry and in Silico Modeling of 2s 2 Hexanoylamino Propanoic Acid

Molecular Dynamics Simulations of Compound-Biomacromolecule Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. springernature.com This method allows for the detailed, atomic-level observation of how a ligand like (2S)-2-(hexanoylamino)propanoic acid interacts with a biomacromolecule, such as a protein or a lipid membrane. springernature.comlanl.gov By solving Newton's equations of motion for a system, MD simulations can reveal the conformational changes, binding pathways, and key intermolecular forces that govern these interactions. mdpi.com

In the context of this compound, MD simulations can elucidate how the molecule binds to a target protein. These simulations can identify the specific binding pocket and the crucial amino acid residues involved in the interaction. For instance, simulations can track the ligand as it diffuses from the solvent and binds to a putative active site, a technique that has been successfully applied to study the binding of L-alanine, the core component of the title compound. uni-duesseldorf.de The simulations can reveal the roles of hydrogen bonds, hydrophobic interactions involving the hexanoyl chain, and electrostatic interactions in stabilizing the ligand-protein complex.

Furthermore, MD simulations can provide quantitative estimates of binding affinities by calculating the free energy of binding. This information is critical for understanding the strength and specificity of the interaction. The flexibility of both the ligand and the protein is inherently accounted for, offering a dynamic picture of the binding event, including any induced-fit conformational changes in the protein upon ligand binding. uni-duesseldorf.de This level of detail is essential for rationalizing the compound's biological activity and for guiding the design of analogs with improved binding properties.

Table 1: Key Parameters from a Hypothetical MD Simulation of this compound with a Target Protein
ParameterDescriptionHypothetical Value/Observation
Binding Site ResiduesKey amino acids in the protein's binding pocket that interact with the ligand.Tyr121, Gln195, Val85, Leu99
Dominant InteractionsPrimary intermolecular forces stabilizing the complex.Hydrogen bonds (with Tyr121, Gln195), Hydrophobic interactions (with Val85, Leu99)
Binding Free Energy (ΔGbind)Calculated affinity of the ligand for the protein.-8.5 kcal/mol
Root Mean Square Deviation (RMSD)Measure of the average change in displacement of atoms for the protein backbone, indicating stability.Stable at ~2.1 Å after initial equilibration

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. nih.gov These methods can provide deep insights into the properties of this compound at a subatomic level. By calculating the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. nih.govresearchgate.net

For this compound, DFT calculations can determine properties like the electrostatic potential surface, which reveals the distribution of charge across the molecule and identifies regions susceptible to nucleophilic or electrophilic attack. Global reactivity descriptors, including electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. nih.gov These calculations would show how the addition of the acyl chain to L-alanine modifies its electronic properties compared to the parent amino acid. ijsrst.com

Moreover, quantum chemical methods are invaluable for predicting spectroscopic properties. Theoretical calculations of infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra can be compared with experimental data to confirm the molecule's structure and conformation. nih.gov This synergy between computational prediction and experimental validation is a cornerstone of modern chemical analysis.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations (B3LYP/6-31G(d,p))
PropertyDescriptionCalculated Value
HOMO EnergyEnergy of the highest occupied molecular orbital.-6.8 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.-0.9 eV
HOMO-LUMO Gap (ΔE)Indicator of chemical reactivity and stability.5.9 eV
Dipole MomentMeasure of the net molecular polarity.3.2 Debye

Computational Enzyme Design and Substrate Prediction for this compound Biotransformations

Computational methods are revolutionizing the field of biocatalysis by enabling the design of new enzymes and the prediction of enzyme-substrate relationships. muni.czengconfintl.org For a molecule like this compound, these approaches can be used to identify or engineer enzymes capable of its synthesis or degradation. nih.gov

Computational enzyme design often begins with a "theozyme," an idealized model of the active site required to catalyze a specific reaction, such as the formation of the amide bond in this compound. nrel.gov This theozyme is then computationally "docked" into various protein scaffolds to find a suitable backbone that can accommodate the catalytic geometry. The surrounding amino acid residues are then mutated in silico to optimize the active site for stabilizing the reaction's transition state. nrel.gov

In parallel, substrate prediction models, often employing machine learning and deep learning, can screen entire enzyme families or genomic databases to identify proteins that might accept this compound as a substrate. nih.govnih.govbiorxiv.org These models use descriptors for both the enzyme (e.g., sequence or structural features) and the small molecule to predict the likelihood of a catalytic interaction. nih.govnih.gov Such approaches can efficiently guide experimental efforts to discover novel biocatalysts for the biotransformation of N-acyl amino acids, which are valuable compounds in various industries. nih.gov

Virtual Screening and Ligand-Based Approaches for Identifying Interacting Systems

To understand the biological role of this compound, it is crucial to identify the biomacromolecules it interacts with. Virtual screening and ligand-based methods are two complementary in silico strategies for this purpose. nih.govresearchgate.net

Virtual screening, also known as structure-based screening, involves docking the 3D structure of this compound against a library of macromolecular target structures. nih.govaimspress.com This approach computationally predicts the binding pose and affinity of the compound for each target, allowing for the ranking of potential protein partners. doaj.org This method is particularly useful when the structure of potential targets is known. A variation, known as reverse screening or target fishing, takes a single ligand and screens it against a vast database of protein structures to find potential targets. nih.gov

In contrast, ligand-based approaches are employed when the structure of the target is unknown. numberanalytics.comnih.gov These methods rely on the principle that molecules with similar structures or properties often have similar biological activities. nih.gov Techniques like pharmacophore modeling identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. nih.govresearchgate.net This pharmacophore model of this compound can then be used as a 3D query to search databases for other known active molecules, thereby inferring its potential targets. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate chemical structure with biological activity, helping to predict the compound's efficacy. mdpi.com

Emerging Research Frontiers and Translational Perspectives

Integration with Omics Technologies for Systems-Level Understanding of Acyl Amino Acid Metabolism

A comprehensive, systems-level understanding of the metabolism of (2S)-2-(hexanoylamino)propanoic acid and other N-acyl amino acids is becoming increasingly attainable through the integration of advanced 'omics' technologies. nih.gov The development of different–omics technologies has significantly contributed to the discovery of a vast number of naturally occurring N-acyl-amines. nih.govdntb.gov.ua

Lipidomics, the large-scale study of lipids, is central to this effort. Targeted lipidomics approaches, in particular, have enabled the identification and quantification of extensive families of naturally occurring NAAAs. nih.gov These methods often rely on powerful analytical techniques, primarily mass spectrometry (MS) coupled with liquid chromatography (LC).

Methodologies such as nano-LC/MS/MS are utilized for the identification of novel N-acyl amino acids, while quantification is often achieved using multiple reaction monitoring (MRM) modes in tandem mass spectrometry. nih.gov These approaches have allowed for the measurement of endogenous levels of various NAAAs in biological tissues, such as the rat brain. nih.gov

The integration of lipidomics with other omics disciplines like genomics, transcriptomics, and proteomics provides a more holistic view. For instance, functional proteomic technologies have been instrumental in identifying new metabolites that accumulate when key enzymes in the NAAA metabolic pathway, such as Fatty Acid Amide Hydrolase (FAAH), are genetically removed. mdpi.com This multi-omics approach is crucial for mapping the complex network of NAAA metabolic routes, including both the biosynthetic and degradative pathways, and identifying the enzymes involved. nih.govmdpi.com

Table 1: Omics Technologies in N-Acyl Amino Acid Research

Omics TechnologyApplication in NAAA ResearchKey Findings/Capabilities
Lipidomics Identification and quantification of endogenous NAAAs in tissues and fluids. nih.govnih.govUnveiled large families of naturally occurring NAAAs; allows measurement of concentration changes in response to stimuli. nih.gov
Proteomics Identification of enzymes involved in NAAA biosynthesis and degradation. mdpi.comIdentified FAAH as a key enzyme in NAAA catabolism and discovered new metabolites in FAAH-knockout models. mdpi.com
Metabolomics Profiling of NAAA precursors (fatty acids, amino acids) and downstream metabolites to understand pathway flux. ahajournals.orgConnects NAAA metabolism to broader metabolic states, such as central carbon and energy metabolism. ahajournals.org
Genomics/ Transcriptomics Identifying genes encoding for metabolic enzymes and tracking their expression levels under different conditions. researchgate.netCan reveal regulatory control points in NAAA metabolic pathways and identify novel biosynthetic genes. researchgate.net

Role in Interkingdom Chemical Communication (as a potential precursor or metabolite of signaling molecules)

While direct evidence for this compound in interkingdom communication is still emerging, its structural characteristics suggest a plausible role as a precursor or metabolite of signaling molecules. N-acyl amides are broadly involved in cell-to-cell communication. wikipedia.org The most well-studied examples in the context of interkingdom signaling, particularly involving bacteria, are the N-acyl-homoserine lactones (AHLs). researchgate.net

For instance, N-hexanoyl-L-homoserine lactone (C6-HSL), which shares the same N-hexanoyl acyl chain, is a critical quorum-sensing (QS) molecule used by many Gram-negative bacteria to regulate gene expression in a population-density-dependent manner. researchgate.netresearchgate.netnih.gov This regulation controls processes such as biofilm formation and virulence factor production. nih.gov Given the structural similarity, it is conceivable that this compound could be a metabolic precursor for related signaling molecules or a degradation product of bacterial signals.

The gut microbiota, a complex ecosystem, relies heavily on chemical communication, where microbial amino acid metabolism plays a pivotal role in host-microbe interactions. duke.edumdpi.com Bacteria in the gut can utilize and catabolize amino acids from dietary and endogenous sources, producing a wide array of metabolites that can signal to the host. mdpi.com N-acyl amino acids have been identified in various bacterial membranes, where they are produced in response to certain stress conditions, although their specific functions are not fully understood. nih.govmdpi.com The presence of N-acyl amino acid synthases in environmental bacteria further suggests their importance in microbial physiology and communication. nih.gov Therefore, this compound produced by either the host or microbes could potentially modulate the gut environment and influence host-microbe symbiosis.

Future Directions in Synthetic Biology and Biotechnological Applications

The unique properties of N-acyl amino acids, including this compound, position them as valuable targets for synthetic biology and biotechnological production. scispace.com A significant future direction lies in developing sustainable and environmentally friendly methods for their synthesis, moving away from conventional chemical routes that may use toxic reagents. nih.gov

Enzymatic Synthesis: Biocatalysis offers a "green" alternative for producing N-acyl amino acids. Enzymes such as lipases and acylases are being explored for their ability to catalyze the formation of the amide bond between a fatty acid (like hexanoic acid) and an amino acid (L-alanine). nih.govresearchgate.net For example, acylase I from pig kidney has been shown to effectively catalyze the synthesis of various N-lauroyl-L-amino acids. scispace.comresearchgate.net Future research will likely focus on discovering and engineering novel enzymes with higher specificity, efficiency, and stability for the production of specific NAAAs like this compound.

Metabolic Engineering: Synthetic biology tools can be used to engineer microorganisms like Escherichia coli or Saccharomyces cerevisiae into cellular factories for NAAA production. researchgate.net This involves designing and constructing optimized biosynthetic pathways. nih.gov Key metabolic engineering strategies could include:

Enhancing Precursor Supply: Increasing the intracellular pools of precursors, namely hexanoyl-CoA (or hexanoic acid) and L-alanine, by manipulating central carbon metabolism. nih.govuwaterloo.ca

Pathway Construction: Introducing and expressing genes encoding N-acyl amino acid synthases to catalyze the final condensation step. nih.gov

Minimizing Competing Pathways: Deleting genes that divert precursors into unwanted side products, thereby maximizing the metabolic flux towards the desired NAAA. nih.gov

Table 2: Biotechnological Production Strategies for N-Acyl Amino Acids

StrategyApproachKey Components/TargetsPotential Advantages
Enzymatic Synthesis (Biocatalysis) In vitro synthesis using isolated enzymes. nih.govLipases, Proteases, Acylase I. scispace.comresearchgate.netHigh specificity, mild reaction conditions, reduced byproducts, environmentally friendly. nih.gov
Metabolic Engineering Whole-cell biosynthesis in engineered microbes. mdpi.comOverexpression of precursor pathways (e.g., for L-alanine, propionyl-CoA), introduction of N-acyl transferase enzymes. uwaterloo.cafrontiersin.orgProduction from simple, renewable feedstocks; potential for high-titer, scalable production. researchgate.net
Hybrid Synthesis Combination of chemical and biological steps.Chemical synthesis of precursors followed by an enzymatic final step.Can leverage the strengths of both chemical synthesis (for complex precursors) and biocatalysis (for specific bond formation).

Methodological Advancements in Acyl Amino Acid Research

Progress in understanding the biological roles of this compound is intrinsically linked to advancements in analytical methodologies. The low volatility, high polarity, and often low abundance of these molecules in complex biological matrices present analytical challenges. azolifesciences.com

Chromatography: High-performance liquid chromatography (HPLC) and, more recently, ultra-performance liquid chromatography (UPLC) have become the cornerstones of NAAA analysis. azolifesciences.comnih.gov UPLC, with its use of smaller particle size columns, offers faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC. azolifesciences.com For volatile derivatives, gas chromatography (GC) is also a powerful separation technique. creative-proteomics.com Chiral analysis, which is critical for distinguishing between stereoisomers like D- and L-amino acid conjugates, often employs specialized chiral stationary phases in both LC and GC. mdpi.com

Mass Spectrometry: Mass spectrometry (MS) is the premier detection technique for N-acyl amino acids due to its superior selectivity and sensitivity. researchgate.net

LC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry is the most widely used platform. nih.govcreative-proteomics.com It allows for the selective detection and confident identification of specific NAAAs in complex mixtures based on their mass-to-charge ratio and characteristic fragmentation patterns. nih.gov

GC-MS: This technique is often used after a derivatization step to increase the volatility of the amino acids. creative-proteomics.comresearchgate.net Derivatization, such as N-acetylation and methylation, makes the analytes suitable for GC separation and subsequent MS analysis. ucdavis.edu

High-Resolution MS: Instruments like Time-of-Flight (TOF) and Orbitrap mass analyzers provide highly accurate mass measurements, which aids in the unambiguous determination of the elemental composition of unknown metabolites and enhances identification confidence. wiley-vch.de

The continuous improvement of these analytical techniques—enhancing sensitivity, reducing sample preparation time, and expanding the scope of detectable analytes—is a critical frontier that will continue to drive discoveries in the field of N-acyl amino acid research. researchgate.net

Q & A

Q. How can computational modeling predict the compound’s affinity for lipid membranes or protein targets?

  • Tools :
  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict partitioning behavior .
  • Docking Studies (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify potential targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.